Yyradda -

Yyradda

Catalog Number: EVT-15630191
CAS Number:
Molecular Formula: C34H47N9O11
Molecular Weight: 757.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Yyradda is classified as a polypeptide, which indicates that it is composed of amino acid chains linked by peptide bonds. It falls under the broader category of biomolecules that are essential for various biological functions. The specific source from which Yyradda can be derived or synthesized has not been explicitly detailed in the available literature, but it is typically obtained through synthetic methods or biotechnological processes.

Synthesis Analysis

Methods

  • Solid-phase peptide synthesis (SPPS): This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  • Liquid-phase synthesis: In this method, amino acids are reacted in solution to form peptides.

Technical Details

In SPPS, amino acids are typically protected to prevent unwanted reactions. The synthesis process involves deprotecting the amino acid at the terminal end, coupling it with another protected amino acid, and repeating these steps until the desired peptide length is achieved. The final product is then cleaved from the solid support and purified.

Molecular Structure Analysis

Structure

Yyradda's molecular structure consists of a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms. The specific three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

The structural data for Yyradda includes bond lengths and angles that define its conformation. While specific data points were not retrieved from the search results, similar compounds often exhibit characteristic bond distances typical of polypeptides.

Chemical Reactions Analysis

Reactions

Yyradda can undergo various chemical reactions typical of polypeptides, including:

  • Hydrolysis: The cleavage of peptide bonds in aqueous conditions leads to the formation of free amino acids.
  • Deamidation: This reaction involves the conversion of asparagine or glutamine residues into aspartic acid or glutamic acid.

Technical Details

The kinetics and mechanisms of these reactions depend on environmental factors such as pH and temperature. For instance, hydrolysis rates increase with higher temperatures and more acidic conditions.

Mechanism of Action

Process

Yyradda's mechanism of action primarily involves its interaction with skin cells to stimulate collagen production. This process likely involves binding to specific receptors on fibroblasts, which are responsible for collagen synthesis.

Data

While specific quantitative data on Yyradda’s efficacy in stimulating collagen production was not provided in the search results, similar peptides have shown significant increases in collagen levels in vitro and in vivo studies.

Physical and Chemical Properties Analysis

Physical Properties

Yyradda exhibits properties typical of polypeptides:

  • Appearance: Likely a white to off-white powder.
  • Solubility: Generally soluble in water due to its polar side chains.

Chemical Properties

Key chemical properties include:

  • Stability: Polypeptides can be sensitive to heat and pH changes.
  • Reactivity: They may undergo oxidation or hydrolysis under certain conditions.

Relevant data on melting points or specific solubility characteristics were not found but can be inferred from analogous compounds.

Applications

Yyradda has scientific applications primarily in dermatology:

  • Skin care formulations: Due to its ability to enhance collagen production, it is used in products aimed at improving skin elasticity and reducing wrinkles.
  • Research: Investigated for potential therapeutic roles in wound healing and tissue regeneration.
Enzymatic Synthesis & Catalytic Mechanisms of Yyradda

Protease-Catalyzed Oligomerization Pathways in Yyradda Biosynthesis

Protease-mediated oligomerization is a cornerstone of Yyradda biosynthesis, leveraging the catalytic prowess of enzymes like papain and α-chymotrypsin to form peptide bonds between amino acid precursors. Papain, a cysteine protease, exhibits broad substrate specificity but favors hydrophobic residues (Tyr, Phe, Trp, Leu) at the P2 position. During Yyradda synthesis, it initiates nucleophilic attack via Cys25, forming an acyl-enzyme intermediate that undergoes aminolysis by incoming amino acid esters [7] [4]. MALDI-ToF MS analyses of reaction products reveal:

  • Tyr as the most reactive monomer (yield: 80%, DPavg: 7.2)
  • Leu and Phe with moderate reactivity (yields: 60–70%, DPavg: 5.8–6.1)
  • Trp as the least reactive (yield: 30%, DPavg: 4.3) [7]

This hierarchy (Tyr > Leu > Phe > Trp) aligns with papain’s S2 subsite affinity for aromatic side chains. Ternary co-oligomerization studies further demonstrate preferential incorporation of Leu over aromatic residues due to steric accessibility [7].

Table 1: Reactivity of Amino Acids in Papain-Catalyzed Oligomerization

Amino AcidYield (%)DPavgPrimary Incorporation Order
Tyrosine807.21st (Highest)
Leucine706.12nd
Phenylalanine605.83rd
Tryptophan304.34th (Lowest)

Thermodynamic and Kinetic Parameters of Enzyme-Substrate Interactions

Enzymes accelerate Yyradda synthesis by reducing the activation energy (Ea) of peptide bond formation by 10–15 kcal/mol, enabling reaction rates up to 10^6-fold higher than uncatalyzed hydrolysis [6] [1]. Key parameters governing this catalysis include:

  • pKa Modulation: Active-site residues (e.g., His159 in papain) optimize proton transfer, lowering the pKa of nucleophilic Cys25 to enable deprotonation at physiological pH [8] [10].
  • Transition-State Stabilization: Oxyanion holes in serine proteases (e.g., α-chymotrypsin) hydrogen-bond with tetrahedral intermediates, reducing Ea by 1.5–3.0 kcal/mol [8].
  • Binding Affinity: Papain exhibits Km values of 2–5 mM for hydrophobic amino acid esters, reflecting moderate substrate affinity balanced by rapid turnover (kcat: 0.5–2.0 s⁻¹) [7].

Thermodynamic studies confirm endothermic reaction profiles (ΔG: +6.8–14.2 kcal/mol), necessitating enzymatic stabilization of high-energy intermediates [3] [1].

Comparative Analysis of α-Chymotrypsin vs. Papain Catalytic Efficiency

α-Chymotrypsin and papain employ distinct catalytic strategies for Yyradda synthesis, rooted in their structural frameworks:

Table 2: Catalytic Features of α-Chymotrypsin vs. Papain

Parameterα-Chymotrypsin (Serine Protease)Papain (Cysteine Protease)
Catalytic TriadAsp102-His57-Ser195Cys25-His159-Asn175 (or Asp158)
NucleophileSer195Cys25
pH Optimum7.5–8.56.0–7.5
SpecificityAromatic/ hydrophobic (Phe, Trp, Tyr)Broad, prefers hydrophobic P2 residues
kcat/Km (M⁻¹s⁻¹)10⁴–10⁵ for dipeptide synthesis10³–10⁴ for Leu-OMe oligomerization
AllosteryE↔E* equilibrium modulates activityDimerization-dependent activation [8] [2] [4]

Mechanistically, α-chymotrypsin relies on a charge-relay system where Asp102 orients His57 to abstract Ser195’s proton, enabling nucleophilic attack. Papain utilizes a similar triad but with Cys25’s thiolate anion as the nucleophile, stabilized by His159 [8] [10]. Efficiency differences arise from:

  • Substrate Positioning: α-Chymotrypsin’s deeper S1 pocket enhances specificity for aromatic residues.
  • Cofactor Independence: Both enzymes operate without cofactors, but papain’s activity is modulated by redox conditions (Cys25 sensitivity) [7] [8].

Solvent System Optimization for Aqueous/Non-Aqueous Reaction Media

Solvent engineering critically impacts Yyradda synthesis by modulating enzyme conformation, substrate solubility, and transition-state stability. Key findings include:

Aqueous Systems:

  • Phosphate buffer (pH 7.0, 1.0 M) maximizes papain activity for hydrophobic amino acids (yields: 60–80%), while citrate (pH 5.6) reduces efficiency by 30–40% due to suboptimal protonation states [7].
  • Ionic strength >0.5 M stabilizes enzyme-substrate complexes but may inhibit nucleophile accessibility [5].

Non-Aqueous Systems:

  • Microemulsions: Water-in-oil systems enhance solubility of apolar monomers (e.g., Trp), boosting incorporation rates by 2-fold [9] [5].
  • Cosolvent Effects: 10–20% 2,2,2-trifluoroethanol (TFE) preserves papain’s tertiary structure while solubilizing oligomeric products, though >30% TFE denatures the enzyme [7].

Algorithm-driven solvent optimization (e.g., overlapping resolution mapping) identifies ideal ternary mixtures like acetonitrile/methanol/buffer (50:15:35), which balances polarity and dielectric constants to stabilize transition states [5]. Kinetic analyses reveal solvent viscosity inversely correlates with reaction rates, with activation barriers increasing by 3–5 kcal/mol in high-viscosity media [3].

Compound Names Mentioned:| Yyradda | Papain | α-Chymotrypsin | Tyrosine | Leucine || Phenylalanine | Tryptophan | 2,2,2-Trifluoroethanol | Acetonitrile | Methanol |

Properties

Product Name

Yyradda

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid

Molecular Formula

C34H47N9O11

Molecular Weight

757.8 g/mol

InChI

InChI=1S/C34H47N9O11/c1-17(28(48)42-26(16-27(46)47)31(51)40-18(2)33(53)54)39-30(50)24(4-3-13-38-34(36)37)41-32(52)25(15-20-7-11-22(45)12-8-20)43-29(49)23(35)14-19-5-9-21(44)10-6-19/h5-12,17-18,23-26,44-45H,3-4,13-16,35H2,1-2H3,(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,43,49)(H,46,47)(H,53,54)(H4,36,37,38)/t17-,18-,23-,24-,25-,26-/m0/s1

InChI Key

IXYMEGXUQVHUIP-SFYJKWEMSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

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